1-Chloro-3,6-dimethylisoquinoline
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Overview
Description
1-Chloro-3,6-dimethylisoquinoline is a chemical compound with the molecular formula C11H10ClN. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 1-Chloro-3,6-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in an acidic medium with an oxidizing agent . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-Chloro-3,6-dimethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different isoquinoline derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3,6-dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3,6-dimethylisoquinoline involves its interaction with specific molecular targets and pathways. For example, isoquinoline derivatives are known to intercalate with DNA, inhibit topoisomerase enzymes, and interact with various proteins and enzymes involved in cellular processes . These interactions can lead to the modulation of biological activities and therapeutic effects.
Comparison with Similar Compounds
1-Chloro-3,6-dimethylisoquinoline can be compared with other isoquinoline derivatives, such as:
1-Chloro-3,8-dimethylisoquinoline: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
1-Chloro-6,7-dimethoxyisoquinoline: Contains methoxy groups, which can influence its chemical properties and applications.
Quinoline: A related compound with a similar fused ring structure but different chemical properties and applications.
Properties
IUPAC Name |
1-chloro-3,6-dimethylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)6-8(2)13-11(10)12/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCXKWATBMJEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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